1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, with the CAS number 2034533-54-3, is a novel compound in the field of medicinal chemistry. It features a unique molecular structure that combines a fluorobenzyl group with a furan and pyrazine moiety, potentially contributing to its biological activity. The molecular formula of this compound is CHFNO, and it has a molecular weight of 326.32 g/mol .
This compound falls under the category of ureas, which are organic compounds containing the functional group -NHC(=O)NH. Ureas are significant in pharmacology due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the fluorobenzyl group and the fused heterocycles (furan and pyrazine) suggests potential applications in drug development .
The synthesis of 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route may include:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts like copper(I) iodide for effective coupling .
The molecular structure of 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can be represented as follows:
The compound's three-dimensional conformation can significantly influence its biological activity, making computational modeling essential for predicting interactions with biological targets .
The chemical reactivity of 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can include:
Such reactions are critical for optimizing pharmacological properties and understanding metabolic pathways .
The mechanism of action for 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is hypothesized to involve:
Data from biological assays will be required to confirm these mechanisms in vivo .
The physical properties of 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea include:
Chemical properties include its stability under various pH conditions and reactivity towards nucleophiles or electrophiles, which can be assessed through standard laboratory techniques .
1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has potential applications in:
Continued research will clarify its role in medicinal chemistry and potential therapeutic applications .
The synthesis of 1-(4-fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (C₁₇H₁₅FN₄O₂, MW 326.32) [3] follows a convergent strategy involving two key intermediates: 4-fluorobenzylamine and (3-(furan-2-yl)pyrazin-2-yl)methanamine. The pyrazine-bearing arm is constructed via Suzuki-Miyaura cross-coupling between 3-chloropyrazine-2-carbonitrile and 2-furanboronic acid, yielding 3-(furan-2-yl)pyrazine-2-carbonitrile. Subsequent reduction of the nitrile group using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) provides the crucial amine intermediate [4]. Parallelly, 4-fluorobenzylamine is either commercially sourced or prepared via reduction of 4-fluorobenzonitrile [2]. The final urea bond formation employs carbodiimide- or isocyanate-mediated coupling (detailed in Section 1.4). This multi-step route typically achieves 28–35% overall yield after purification, with the pyrazine coupling and reduction steps being yield-limiting [4].
Table 1: Key Intermediates and Their Synthesis
Intermediate | Synthetic Route | Common Purification Method |
---|---|---|
3-(Furan-2-yl)pyrazine-2-carbonitrile | Suzuki coupling: 3-chloropyrazine-2-carbonitrile + 2-furanboronic acid | Silica gel chromatography (Hexane:EtOAc 7:3) |
(3-(Furan-2-yl)pyrazin-2-yl)methanamine | Reduction of nitrile (LiAlH₄ in THF or Ra-Ni/H₂) | Distillation under reduced pressure |
4-Fluorobenzylamine | Reduction of 4-fluorobenzonitrile (NaBH₄/I₂) | Acid-base extraction |
Microwave irradiation significantly accelerates the Suzuki-Miyaura coupling step for 3-(furan-2-yl)pyrazine assembly. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as base in DMF/H₂O (3:1), reaction times reduce from 12–18 hours (conventional heating) to 20–30 minutes at 120°C under microwave conditions. This method improves yields by 12–15% (up to 88%) and minimizes furan decomposition [4]. For urea bond formation, solvent-free techniques involve grinding equimolar amounts of 4-fluorobenzyl isocyanate and (3-(furan-2-yl)pyrazin-2-yl)methanamine with a catalytic amount of DMAP (4-dimethylaminopyridine) at 50°C. This approach eliminates solvent waste, reduces reaction time to 45 minutes, and achieves near-quantitative yields (95–97%) [2] [4].
The pyrazine-furan core relies exclusively on palladium-catalyzed cross-coupling. Optimized conditions for Suzuki-Miyaura coupling use 3-bromopyrazine-2-carbonitrile (superior electrophile vs. chloro-analog) and 2-furanboronic acid with Pd(dppf)Cl₂ (1.5 mol%) as catalyst. The base significantly influences yield: inorganic carbonates (K₂CO₃, Cs₂CO₃) give >85% yield, while phosphates or amines lead to incomplete conversion [4]. A biphasic toluene/water system with TBAB (tetrabutylammonium bromide) as phase-transfer catalyst enhances furanboronic acid stability. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to remove homocoupling byproducts [2] [4].
Table 2: Palladium Catalysts and Their Efficacy in Suzuki Coupling
Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ / DMF-H₂O | 80 | 72 | Bifuran, Dehalogenated pyrazine |
Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene-H₂O | 90 | 89 | <5% |
Pd(OAc)₂/XPhos | K₃PO₄ / Dioxane-H₂O | 100 | 78 | Protodeboronation product |
Isocyanate Route: 4-Fluorobenzyl isocyanate is prepared by treating 4-fluorobenzylamine with triphosgene (0.33 eq) in anhydrous THF at 0°C. After 1 hour, the mixture is filtered and added dropwise to a solution of (3-(furan-2-yl)pyrazin-2-yl)methanamine in THF. The reaction proceeds at 25°C for 6 hours, yielding 92% crude product. Excess isocyanate must be avoided to prevent diurea formation [2] [4].
Carbodiimide-Mediated Route: Equimolar amounts of both amines and 1.2 equivalents of CDI (1,1′-carbonyldiimidazole) are reacted in anhydrous THF under N₂. After 12 hours at 70°C, the urea forms directly without isolating an isocyanate intermediate. This method gives 85–88% yield and simplifies purification. Alternatively, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DCM achieves similar yields but requires aqueous workup to remove urea byproducts [4].
Key Considerations:
Crude 1-(4-fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea contains impurities from incomplete coupling (unreacted amines), hydrolysis byproducts (ureas from amine-water reaction), and palladium residues. A three-step purification protocol is employed:
Yield optimization focuses on:
Table 3: Chromatographic Purification Conditions
Stationary Phase | Eluent System | Rf | Recovery (%) | Purity Post-Chromatography |
---|---|---|---|---|
Silica Gel (230 mesh) | DCM:MeOH (95:5) | 0.25 | 78 | >90% |
Alumina (neutral) | Ethyl Acetate:Hexane (1:1) | 0.40 | 65 | 85% |
C18-Reverse Phase | Acetonitrile:H₂O (55:45) | N/A | 82 | >98% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1